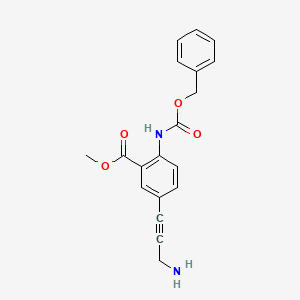
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethoxy group. This compound is known for its exceptional chemical stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane typically involves multiple steps, including fluorination reactions. One common method involves the reaction of a heptane derivative with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although highly stable, it can undergo oxidation and reduction under specific conditions, leading to the formation of different fluorinated products.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and specialized fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, including drug development and biomolecular research.
Medicine: It is explored for its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as low surface energy and high thermal stability.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s electronegativity, leading to strong interactions with other molecules. This can influence various molecular targets and pathways, including enzyme inhibition and receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane is unique due to its trifluoromethoxy group and high degree of fluorination. Similar compounds include:
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Lacks the trifluoromethoxy group but has a similar fluorinated backbone.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Contains a similar fluorinated chain but with an acrylate functional group.
Perfluorohexanesulfonyl fluoride: Another highly fluorinated compound with different functional groups and applications.
Eigenschaften
CAS-Nummer |
1737-33-3 |
|---|---|
Molekularformel |
C8H3F15O |
Molekulargewicht |
400.08 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(trifluoromethoxy)heptane |
InChI |
InChI=1S/C8H3F15O/c9-2(10)4(13,14)6(17,18)7(19,20)5(15,16)3(11,12)1-24-8(21,22)23/h2H,1H2 |
InChI-Schlüssel |
CHGCVCJWHFBIQY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


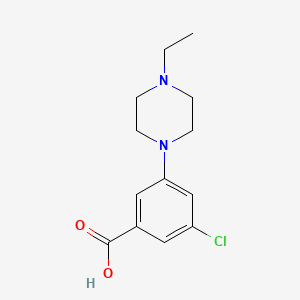
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
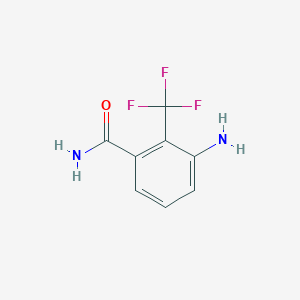


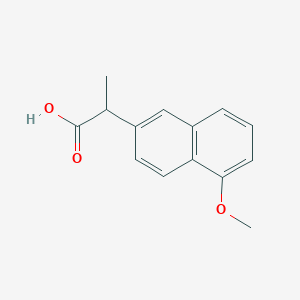

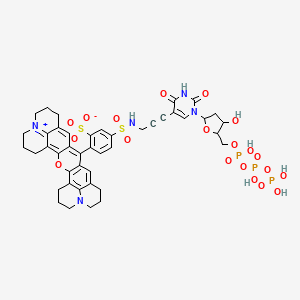
![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)


![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)
